molecular formula C18H21ClN4O2 B2978565 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 946313-04-8

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone

Numéro de catalogue B2978565
Numéro CAS: 946313-04-8
Poids moléculaire: 360.84
Clé InChI: HOHFJAKEDOZPIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone, also known as TAK-063, is a novel small molecule that belongs to the class of non-benzodiazepine anxiolytics. It is a potent and selective antagonist of the GABA-A receptor α2/α3 subtypes, which are primarily responsible for the anxiolytic effects of benzodiazepines. TAK-063 has shown promising results in preclinical studies and is currently being developed as a potential therapeutic agent for the treatment of anxiety disorders.

Mécanisme D'action

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is a selective antagonist of the GABA-A receptor α2/α3 subtypes, which are primarily responsible for the anxiolytic effects of benzodiazepines. By blocking these receptors, 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone reduces anxiety and promotes relaxation. Unlike benzodiazepines, 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone does not interact with the α1 subunit of the GABA-A receptor, which is responsible for sedative and hypnotic effects.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant-like effects. 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and has been implicated in the pathophysiology of anxiety and depression.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is its selectivity for the α2/α3 subtypes of the GABA-A receptor, which reduces the risk of side effects associated with non-selective GABA-A receptor antagonists. Another advantage is its anxiolytic and antidepressant-like effects, which make it a promising therapeutic agent for the treatment of anxiety disorders and depression. One limitation of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is its limited bioavailability and short half-life, which may require frequent dosing or the use of sustained-release formulations.

Orientations Futures

There are several potential future directions for the research and development of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and half-life. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic system, which has been implicated in the pathophysiology of anxiety and depression. Additionally, 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone may have potential applications in the treatment of other psychiatric disorders, such as schizophrenia, bipolar disorder, and post-traumatic stress disorder.

Méthodes De Synthèse

The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone involves several steps, starting with the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form 2-(4-chlorophenyl)acetoacetic acid ethyl ester. This intermediate is then reacted with 6-ethoxy-3-pyridazinecarboxylic acid hydrazide in the presence of triethylamine and acetic anhydride to produce 4-(6-ethoxypyridazin-3-yl)acetoacetic acid ethyl ester. The final step involves the reaction of this intermediate with piperazine in the presence of sodium hydride to yield 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone.

Applications De Recherche Scientifique

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has been extensively studied in preclinical models of anxiety, and has shown anxiolytic effects comparable to benzodiazepines, but with fewer side effects. It has also been shown to have antidepressant-like effects in animal models of depression. 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has been tested in several behavioral assays, including the elevated plus maze, light-dark box, and forced swim test, and has consistently shown anxiolytic and antidepressant-like effects.

Propriétés

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-2-25-17-8-7-16(20-21-17)22-9-11-23(12-10-22)18(24)13-14-3-5-15(19)6-4-14/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHFJAKEDOZPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.